3-Chloro-4-methyl-5-sulfamoylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62971-72-6 |
|---|---|
Molecular Formula |
C8H8ClNO4S |
Molecular Weight |
249.67 g/mol |
IUPAC Name |
3-chloro-4-methyl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C8H8ClNO4S/c1-4-6(9)2-5(8(11)12)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14) |
InChI Key |
SCPFVKVGZDYEMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodological Innovations
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify potential starting materials and synthetic routes. For 3-chloro-4-methyl-5-sulfamoylbenzoic acid, the primary disconnections focus on the installation of the three substituents—chloro, methyl, and sulfamoyl groups—on the benzoic acid core.
A plausible retrosynthetic strategy identifies 3-chloro-4-methylbenzoic acid as a key late-stage intermediate. This simplifies the problem to the regioselective introduction of a sulfamoyl group. The sulfamoyl group (-SO₂NH₂) can be disconnected to a sulfonic acid or sulfonyl chloride precursor, which in turn arises from the direct sulfonation of the aromatic ring.
Therefore, the key disconnections are:
C-S Bond Formation: Disconnecting the sulfamoyl group, leading back to a chlorosulfonylation or sulfonation reaction on a pre-existing 3-chloro-4-methylbenzoic acid.
Aromatic Substitution Pattern: The arrangement of the chloro, methyl, and carboxyl groups can be traced back to simpler, commercially available toluene (B28343) or benzoic acid derivatives. A logical starting point would be 4-methylbenzoic acid (p-toluic acid) or 2-chloro-4-methyltoluene.
This analysis suggests a forward synthesis commencing with the chlorination and subsequent oxidation of a toluene derivative, followed by sulfonation and amination to install the sulfamoyl group.
Development of Novel Synthetic Pathways to the Compound
Building on the retrosynthetic blueprint, several synthetic pathways can be devised. Traditional routes often involve multi-step sequences with harsh reagents. However, contemporary research focuses on developing novel, more efficient pathways that improve yield, reduce steps, and enhance safety.
A common synthetic route begins with 2-chloro-4-methyltoluene. This starting material undergoes oxidation of the methyl group to a carboxylic acid, yielding 3-chloro-4-methylbenzoic acid. The subsequent critical step is the introduction of the sulfamoyl group at the C5 position. This is typically achieved through chlorosulfonylation using chlorosulfonic acid, followed by amination of the resulting sulfonyl chloride with ammonia.
Catalyst-Mediated Transformations in Synthesis
Catalysis offers a powerful tool for enhancing selectivity and efficiency in organic synthesis. For the synthesis of this compound, catalyst-mediated transformations can be particularly beneficial.
For instance, copper-catalyzed C-H bond sulfonylation of benzoic acid derivatives has been reported, employing a directing group to achieve high regioselectivity. rsc.org While this specific methodology targets the ortho position, it highlights the potential of directed, catalyst-mediated C-H activation for installing the sulfonyl group at the desired position, potentially bypassing the need for classical electrophilic aromatic substitution which can sometimes lead to isomeric mixtures. Furthermore, iridium-catalyzed C-H ortho-amination has been developed for the late-stage functionalization of complex benzoic acid derivatives, demonstrating the power of catalysis in introducing nitrogen-containing functional groups with high precision. nih.gov
Optimization of Reaction Conditions and Process Efficiency
Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the economic viability of a synthetic route. For the synthesis of sulfamoylbenzoic acid derivatives, several parameters require careful tuning.
In the chlorosulfonylation step, the ratio of the substrate to chlorosulfonic acid, reaction temperature, and reaction time are critical variables. Insufficient reagent can lead to incomplete conversion, while excess reagent or high temperatures can cause side reactions and degradation. Similarly, during the amination of the sulfonyl chloride, the concentration of ammonia, solvent, and temperature must be controlled to ensure high conversion and prevent hydrolysis of the sulfonyl chloride back to the sulfonic acid. The synthesis of related compounds, such as torsemide (B1682434) intermediates, often involves detailed optimization of sulfonation, chlorination, and amination steps to improve yield and purity. thieme-connect.com
| Reaction Step | Key Parameters for Optimization | Potential Outcomes of Optimization |
| Chlorosulfonylation | Reagent stoichiometry, Temperature, Reaction time | Increased yield of sulfonyl chloride, minimized byproduct formation |
| Amination | Ammonia concentration, Solvent, Temperature | High conversion to sulfonamide, prevention of hydrolysis |
| Catalytic C-H Functionalization | Catalyst loading, Ligand choice, Solvent, Temperature | Improved regioselectivity and yield, milder reaction conditions |
Isolation and High-Purity Product Generation Techniques
The isolation and purification of the final product are critical for obtaining this compound of high purity. Given its acidic nature and potential for salt formation, a multi-step purification protocol is often employed.
A typical workup procedure involves quenching the reaction mixture, followed by acidification to precipitate the crude benzoic acid derivative. google.com The solid can then be collected by filtration. For achieving high purity, recrystallization is a standard and effective method. savemyexams.comwikipedia.org The choice of solvent is crucial; an ideal solvent will dissolve the compound at high temperatures but show poor solubility at lower temperatures, allowing for the crystallization of the pure product while impurities remain in the solution. wikipedia.orgyoutube.com Common solvents for recrystallizing benzoic acid derivatives include water, ethanol (B145695), or aqueous ethanol mixtures. savemyexams.comwikipedia.orgyoutube.com The purity of the final product is typically verified using analytical techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR). thieme-connect.com
Green Chemistry Principles in Synthetic Route Design
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. ijpsjournal.comjddhs.com The synthesis of this compound can be made more sustainable by incorporating these principles.
Key areas for applying green chemistry include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses are particularly advantageous in this regard. nih.gov
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. ijpsjournal.comjocpr.com Solvent-free reactions, where possible, represent an ideal scenario. mdpi.com
Catalysis: Utilizing catalytic reagents in place of stoichiometric ones reduces waste and often allows for milder reaction conditions. jocpr.comresearchgate.net The development of reusable catalysts is a significant goal. jocpr.com
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. mdpi.com
Comprehensive Structural Elucidation and Conformational Analysis
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for 3-Chloro-4-methyl-5-sulfamoylbenzoic acid is not detailed in the available literature, analysis of closely related substituted benzoic acids allows for a robust prediction of its structural characteristics. For instance, the analysis of compounds like 3-chloro-2,4,5-trifluorobenzoic acid provides a template for understanding the expected crystallographic parameters and intermolecular interactions. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₂ClF₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.4760 (9) |
| b (Å) | 13.654 (3) |
| c (Å) | 12.400 (3) |
| β (°) | 97.16 (3) |
| Volume (ų) | 751.9 (3) |
| Z (molecules/unit cell) | 4 |
The crystal packing of this compound is expected to be dominated by extensive hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor and acceptor, typically forming centrosymmetric dimers through strong O—H⋯O interactions with a neighboring molecule. nih.govresearchgate.net This R²₂(8) graph-set motif is a classic and highly stable feature in the crystal structures of carboxylic acids. psu.edu
Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a common phenomenon in substituted benzoic acids due to the fine balance of intermolecular forces. rsc.org Different packing arrangements of the hydrogen-bonded ribbons or dimers can lead to polymorphs with varying physical properties. psu.edu While specific polymorphs of this compound have not been reported, it is plausible that different crystallization conditions could yield various polymorphic forms. The structural characterization of any such forms would rely on techniques like single-crystal and powder X-ray diffraction, thermal analysis (DSC), and vibrational spectroscopy to identify differences in unit cell parameters, molecular packing, and hydrogen bonding networks. psu.edursc.org
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for confirming the molecular structure of this compound in solution by providing detailed information about the chemical environment of each nucleus.
In the ¹H NMR spectrum, the protons on the benzene (B151609) ring are expected to appear as distinct signals in the aromatic region. Due to the substitution pattern, the two aromatic protons would likely appear as two singlets or a pair of narrowly coupled doublets. The methyl group protons would produce a sharp singlet, while the sulfamoyl (—NH₂) and carboxylic acid (—COOH) protons would appear as broader singlets that are typically exchangeable with D₂O.
In the ¹³C NMR spectrum, seven distinct signals are anticipated, corresponding to the seven carbon atoms in the benzoic acid framework and the attached methyl group. The chemical shifts are influenced by the electronic effects of the chloro, methyl, sulfamoyl, and carboxyl substituents. The carboxyl carbon is expected to be the most downfield-shifted signal.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ar-H | ~8.0 - 8.5 | Singlet |
| Ar-H | ~8.0 - 8.5 | Singlet |
| CH₃ | ~2.4 - 2.6 | Singlet |
| SO₂NH₂ | Variable (broad) | Singlet |
| COOH | Variable (broad) | Singlet |
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~165 - 170 |
| Ar-C (quaternary) | ~130 - 145 |
| Ar-CH | ~125 - 135 |
| CH₃ | ~18 - 22 |
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would confirm the connectivity between any coupled protons, although for this specific molecule with expected aromatic singlets, its utility might be in confirming the absence of proton-proton coupling on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the protonated aromatic and methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping longer-range (2-3 bond) correlations. It would show correlations from the methyl protons to the adjacent quaternary and tertiary aromatic carbons, and from the aromatic protons to neighboring carbons, thereby unequivocally confirming the 3-chloro, 4-methyl, and 5-sulfamoyl substitution pattern on the benzoic acid ring.
Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Analysis
Vibrational spectroscopy provides a characteristic fingerprint of the molecule by probing the vibrational modes of its functional groups. Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy offer complementary information. researchgate.netscispace.com
The FT-IR spectrum is expected to be dominated by absorptions from polar functional groups. Key characteristic bands would include a broad O—H stretching vibration from the hydrogen-bonded carboxylic acid group, a strong C=O stretching band, and two distinct bands for the asymmetric and symmetric S=O stretching of the sulfamoyl group. nih.gov The N—H stretching vibrations of the sulfonamide would also be present. acs.orgresearchgate.net
FT-Raman spectroscopy, being more sensitive to non-polar bonds, would provide complementary data, particularly for the aromatic ring C=C stretching and C-H bending modes, as well as the C-Cl and C-S stretching vibrations. researchgate.netscispace.comresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Broad, Strong |
| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium |
| Sulfonamide (N-H) | Stretching | 3200 - 3400 | Medium |
| Carboxylic Acid (C=O) | Stretching | 1680 - 1710 | Strong |
| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium-Strong |
| Sulfonyl (S=O) | Asymmetric Stretching | ~1300 - 1370 | Strong |
| Sulfonyl (S=O) | Symmetric Stretching | ~1150 - 1180 | Strong |
Mass Spectrometry for Molecular Weight Verification and Fragmentation Pattern Analysis
Mass spectrometry serves as a critical analytical tool for determining the molecular weight and elucidating the structure of this compound. The technique provides a precise molecular weight, confirming the elemental composition, and offers insight into the compound's structure through the analysis of its fragmentation patterns.
Upon ionization, typically through methods like electron impact (EI) or electrospray ionization (ESI), the molecule generates a molecular ion (M⁺) or a pseudomolecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). The calculated molecular weight of this compound (C₈H₈ClNO₄S) is approximately 249.67 g/mol . The high-resolution mass spectrum would show the exact mass, allowing for the confirmation of its molecular formula. A key characteristic feature in the mass spectrum would be the isotopic pattern of chlorine: the presence of the ³⁷Cl isotope would result in a distinct M+2 peak with an intensity approximately one-third of the molecular ion peak, confirming the presence of a single chlorine atom in the structure.
The fragmentation of the molecular ion is predictable based on the functional groups present in the molecule. The cleavage of bonds, particularly those adjacent to functional groups like the carboxylic acid and sulfamoyl moieties, leads to the formation of stable fragment ions. libretexts.org Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.orgmiamioh.edu Other expected fragmentations would involve the sulfamoyl group and the methyl group from the aromatic ring.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Process | Lost Fragment | Formula of Lost Fragment | Mass of Lost Fragment (Da) | Predicted m/z of Resulting Ion |
|---|---|---|---|---|
| Loss of Hydroxyl Radical | Hydroxyl | •OH | 17 | ~232 |
| Loss of Carboxyl Group | Carboxyl | •COOH | 45 | ~204 |
| Loss of Methyl Radical | Methyl | •CH₃ | 15 | ~234 |
| Loss of Sulfamoyl Radical | Sulfamoyl | •SO₂NH₂ | 80 | ~169 |
Note: The m/z values are approximate and based on the nominal molecular weight. The actual spectrum would show more precise values.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within this compound. When the molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
The structure of this compound contains several chromophores: the benzene ring, the carbonyl group (C=O) of the carboxylic acid, and the sulfamoyl group (-SO₂NH₂). These groups contain π electrons and non-bonding (n) electrons that can undergo transitions to higher energy anti-bonding orbitals (π*). shu.ac.uk
The primary electronic transitions expected for this compound are:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. youtube.com They are characteristic of systems with double bonds, such as the aromatic ring and the carbonyl group. These transitions are typically of high intensity and are expected to produce strong absorption bands in the UV region. shu.ac.uk
n → π* Transitions: These transitions involve moving an electron from a non-bonding orbital (such as the lone pairs on the oxygen, nitrogen, and chlorine atoms) to a π* anti-bonding orbital. youtube.com These transitions are generally of lower energy and lower intensity compared to π → π* transitions and thus appear at longer wavelengths. libretexts.orgshu.ac.uk
Table 2: Expected Electronic Transitions for this compound
| Type of Transition | Orbitals Involved | Associated Molecular Feature | Expected Intensity |
|---|---|---|---|
| π → π* | π bonding to π* anti-bonding | Aromatic Ring, Carbonyl Group | High |
Design, Synthesis, and Characterization of Novel Derivatives
Structural Modification at the Carboxylic Acid Group
The carboxylic acid group is a primary site for derivatization, commonly transformed into esters or amides to explore new chemical space.
Esterification: The synthesis of ester derivatives is a fundamental modification. For instance, methyl esters of related sulfamoylbenzoic acids have been prepared by refluxing the parent acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. nih.gov This straightforward reaction converts the polar carboxylic acid into a less polar ester group, significantly altering the compound's solubility and electronic characteristics.
Amide Formation: A more extensive range of derivatives can be accessed through amide bond formation. The standard procedure involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. This is typically achieved by treating the benzoic acid derivative with thionyl chloride. google.comnih.gov The resulting benzoyl chloride is then reacted with a diverse selection of primary or secondary amines in a suitable solvent like tetrahydrofuran (B95107) or dimethylformamide (DMF), often in the presence of a base such as triethylamine (B128534) to neutralize the HCl byproduct. google.comnih.gov This methodology has been used to synthesize a series of N-(alkyl/aryl)-benzamides from a 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid scaffold. nih.gov
The successful synthesis of these amide derivatives is confirmed through various analytical techniques. Infrared (IR) spectroscopy typically shows characteristic stretching frequencies for the amide N-H bond (around 3294–3524 cm⁻¹) and the carbonyl (C=O) group (1614–1692 cm⁻¹). nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides further structural confirmation. google.comnih.gov
Table 1: Examples of Amide Derivatives Synthesized from a Substituted 5-Sulfamoylbenzoic Acid Scaffold The following data is based on derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid. nih.gov
| Derivative Name | R-Group (Amine) | Yield (%) | Melting Point (°C) |
| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(4-methylphenyl)-4-nitrobenzamide | 4-methylaniline | 37.70 | 90-92 |
| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(3-methylphenyl)-4-nitrobenzamide | 3-methylaniline | 50.81 | 102-104 |
| N-(3-Bromophenyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide | 3-bromoaniline | 44.92 | 181-183 |
| 2-Chloro-N-(3-chlorophenyl)-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide | 3-chloroaniline | 93.25 | 220-222 |
Functionalization of the Sulfamoyl Moiety
The sulfamoyl group (-SO₂NH₂) is another key site for introducing structural diversity. While direct alkylation or arylation of the sulfamoyl nitrogen is possible, a common strategy involves incorporating the desired functionality during the synthesis of the core structure. This is often achieved by reacting a chlorosulfonylated benzoic acid intermediate with a pre-functionalized amine (R¹R²NH).
For example, the synthesis of various 2-chloro-5-sulfamoylbenzoic acids has been achieved through the diazotization of a corresponding 2-amino-5-sulfamoylbenzoic acid precursor. google.com The precursors themselves are prepared using a range of substituted amines, leading to derivatives where the sulfamoyl nitrogen is part of a cyclic system or bears different alkyl or aryl groups. google.com This approach allows for the incorporation of complex moieties, such as in 2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic Acid. google.com This method effectively pre-functionalizes the sulfamoyl group before the final construction of the benzoic acid scaffold is complete.
Aromatic Ring Derivatization and Scaffold Hybridization
Modification of the aromatic ring itself provides a powerful means to fine-tune the electronic and steric properties of the molecule. This can be achieved by introducing new substituents or by replacing existing ones.
One approach involves the halogenation of the benzene (B151609) ring. For example, a chlorine or bromine atom can be introduced into the 2-position of a 4-chloro-5-sulfamoylbenzoic acid scaffold to produce 2-halogeno-4-chloro-5-sulfamoylbenzoic acids. google.com
Another versatile method is the nucleophilic aromatic substitution (SₙAr) of halogen atoms on the ring. In studies on methyl 2,4-dihalo-5-sulfamoyl-benzoates, the chlorine or bromine atoms can be displaced by sulfur nucleophiles, such as various thiols. nih.gov These reactions, typically performed in the presence of a base like potassium carbonate in a solvent like DMSO, yield derivatives with new sulfanyl (B85325) substituents on the aromatic ring. nih.gov The introduction of functional groups such as hydroxyl (-OH) and amino (-NH₂) groups onto the benzoid framework has also been explored to precisely tune the dipole moment and electronic configuration of the molecule through inductive and conjugation effects. acs.org
Furthermore, acid-catalyzed transformations can lead to scaffold hybridization. In one study, a derivative of 3-pyrrolin-2-one bearing a (4-methylphenyl)sulfanyl group underwent an intramolecular electrophilic substitution under acidic conditions, resulting in the formation of a fused tricyclic system containing a benzo[b]thiophene moiety. mdpi.comresearchgate.net This demonstrates how the aromatic ring and its substituents can participate in complex cyclization reactions to create entirely new and rigid molecular architectures.
Regioselectivity and Stereoselectivity in Derivative Synthesis
The synthesis of derivatives from polysubstituted aromatic rings often raises questions of regioselectivity. When multiple reactive sites are present, controlling which site undergoes reaction is crucial for obtaining the desired product.
A clear example of regioselectivity is observed in the nucleophilic aromatic substitution reactions of methyl 2,4-dihalo-5-sulfamoyl-benzoates with thiols. nih.gov The outcome of the substitution is highly dependent on the nature of the incoming nucleophile.
Reaction with Aromatic Thiols: When using aromatic thiols like naphthylthiol or phenylthiol, the substitution reaction predominantly occurs at the 2-position (ortho to the ester).
Reaction with Aliphatic Thiols: Conversely, when aliphatic thiols are used, the substitution is favored at the 4-position (para to the ester). nih.gov In the case of a sterically bulky nucleophile like dodecylthiol, only the 4-substituted isomer was observed. nih.gov
This predictable regioselectivity allows for the directed synthesis of specific isomers based on the strategic choice of reagents.
Table 2: Regioselectivity in the Reaction of Methyl 2,4-Dihalo-5-Sulfamoyl-Benzoates with Thiols nih.gov
| Reactant | Nucleophile Type | Major Substitution Position |
| Methyl 2,4-dihalo-5-sulfamoyl-benzoate | Aromatic Thiol (e.g., phenylthiol) | 2-position |
| Methyl 2,4-dihalo-5-sulfamoyl-benzoate | Aliphatic Thiol (e.g., cyclohexanethiol) | 4-position |
| Methyl 2,4-dihalo-5-sulfamoyl-benzoate | Bulky Aliphatic Thiol (e.g., dodecylthiol) | 4-position (exclusive) |
While stereoselectivity is less commonly discussed for this specific achiral scaffold, it becomes a critical consideration if chiral centers are introduced, for instance, by using chiral amines to form amides or by incorporating chiral substituents on the ring.
Development of Compound Libraries for Chemical Screening
The synthetic versatility of the 3-chloro-4-methyl-5-sulfamoylbenzoic acid scaffold makes it an excellent candidate for the development of compound libraries. A chemical library is a large collection of distinct but structurally related compounds designed for high-throughput screening (HTS) to identify molecules with desired biological activity. targetmol.comcore.ac.uk
The synthetic routes described previously, particularly amide bond formation (Section 5.1) and nucleophilic aromatic substitution (Section 5.3), are well-suited for combinatorial chemistry. By reacting a common core intermediate (e.g., the acid chloride) with a large set of diverse building blocks (e.g., a collection of primary and secondary amines), a large library of amide derivatives can be rapidly synthesized. core.ac.uk Similarly, a di-halogenated precursor could be reacted with a library of thiols to generate a wide array of sulfanyl-substituted derivatives.
These libraries can be designed to be either diverse, covering a broad chemical space, or focused, targeting a specific biological target family like kinases or ion channels. targetmol.comstanford.edu For example, a library based on a fungal natural product, 3-chloro-4-hydroxyphenylacetamide, was synthesized and screened to identify a potent inhibitor of bovine carbonic anhydrase II. core.ac.uk This highlights the power of using a core scaffold to generate a library of analogues for biological investigation. The resulting collections of compounds can then be screened to discover novel chemical probes or starting points for drug discovery programs. targetmol.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT) for Electronic Structure and Optimized Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Chloro-4-methyl-5-sulfamoylbenzoic acid, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze its electronic properties. These calculations typically involve selecting a functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to solve the Schrödinger equation approximately.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Molecular Orbital Contributions
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity.
HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule with high HOMO density are prone to electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. A small gap suggests the molecule is more reactive.
Analysis of molecular orbital contributions would detail which atoms and atomic orbitals contribute most significantly to the HOMO and LUMO, thereby identifying the likely centers of electron donation and acceptance.
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule. An MEP map plots the electrostatic potential onto the electron density surface.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are typically associated with lone pairs on electronegative atoms (like oxygen or nitrogen). These sites are attractive to electrophiles.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are often found around hydrogen atoms bonded to electronegative atoms and are susceptible to nucleophilic attack.
Green/Yellow Regions: Represent areas of neutral or intermediate potential.
For this compound, the MEP map would reveal the electron-rich areas around the oxygen atoms of the carboxyl and sulfamoyl groups and the electron-deficient regions around the acidic hydrogen of the carboxyl group and the hydrogens of the sulfamoyl group.
Vibrational Frequency Prediction and Experimental Spectral Correlation
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. To improve accuracy, the calculated frequencies are typically multiplied by a scaling factor. The predicted spectrum can then be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes (e.g., stretching, bending, and torsional vibrations) to specific functional groups within the molecule.
Conformational Analysis using Molecular Mechanics and Dynamics
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds.
Molecular Mechanics (MM): Uses classical physics (force fields) to calculate the potential energy of a molecule as a function of its geometry. It is a computationally efficient method for scanning the potential energy surface to identify stable conformers (energy minima).
Molecular Dynamics (MD): Simulates the physical movements of atoms and molecules over time. An MD simulation would provide insight into the dynamic behavior of this compound, its conformational flexibility, and the stability of different conformers in various environments (e.g., in a solvent).
Reaction Mechanism Modeling and Transition State Characterization
Theoretical modeling can be used to elucidate the step-by-step process of a chemical reaction. By mapping the potential energy surface, chemists can identify the reactants, products, and any intermediates. A crucial part of this is locating the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state allows for the calculation of the activation energy, which is a key determinant of the reaction rate.
Prediction of Non-Biological Chemical Properties (QSPR)
Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its physicochemical properties. By calculating various molecular descriptors (e.g., electronic, topological, geometrical), a mathematical model can be built to predict properties such as boiling point, solubility, and partition coefficient without the need for experimental measurement.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density between occupied Lewis-type orbitals and unoccupied non-Lewis orbitals. This analysis provides insights into intramolecular charge transfer and the stability of molecular systems. In the context of this compound, NBO analysis would reveal the donor-acceptor interactions that contribute to its electronic structure.
The key interactions involve the transfer of electron density from lone pair orbitals of oxygen, nitrogen, and chlorine atoms to the antibonding orbitals of the benzene (B151609) ring and the carboxylic and sulfamoyl groups. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge transfer. Higher E(2) values indicate stronger interactions and greater electronic delocalization.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) O(carboxyl) | π(C-C aromatic) | Data not available |
| LP(1) O(sulfamoyl) | π(C-C aromatic) | Data not available |
| LP(1) N(sulfamoyl) | π(C-C aromatic) | Data not available |
| LP(1) Cl | π(C-C aromatic) | Data not available |
Hirshfeld Surface Analysis and Intermolecular Interaction Mapping
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as d_norm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, one can identify and characterize different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.
For this compound, Hirshfeld analysis would be instrumental in understanding its crystal packing. The presence of hydrogen bond donors (the carboxylic acid and sulfamoyl groups) and acceptors (the oxygen and chlorine atoms) suggests that hydrogen bonding plays a crucial role in its solid-state structure. The analysis would likely reveal strong O-H···O and N-H···O hydrogen bonds, forming dimers or extended networks.
| Interaction Type | Relative Contribution (%) |
| H···H | Data not available |
| O···H / H···O | Data not available |
| Cl···H / H···Cl | Data not available |
| C···H / H···C | Data not available |
| N···H / H···N | Data not available |
Fukui Function Analysis for Reactivity Site Prediction
Fukui function analysis is a method rooted in density functional theory (DFT) that helps in predicting the local reactivity of different sites within a molecule. mdpi.com By calculating the Fukui functions (f(r)), one can identify the regions most susceptible to nucleophilic, electrophilic, and radical attacks. The condensed Fukui functions provide atom-specific reactivity indices.
For this compound, this analysis would pinpoint the most reactive atoms. The sites for nucleophilic attack are typically those with the highest value of the Fukui function for electron acceptance (f+), while sites for electrophilic attack correspond to the highest value for electron donation (f-). The sites for radical attack are identified by the highest value of f0.
Given the electron-withdrawing nature of the chloro, sulfamoyl, and carboxylic acid groups, the aromatic ring is expected to be electron-deficient and thus susceptible to nucleophilic attack. The oxygen and nitrogen atoms, with their lone pairs, are likely sites for electrophilic attack.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| C1 | Data not available | Data not available | Data not available |
| C2 | Data not available | Data not available | Data not available |
| C3 | Data not available | Data not available | Data not available |
| C4 | Data not available | Data not available | Data not available |
| C5 | Data not available | Data not available | Data not available |
| C6 | Data not available | Data not available | Data not available |
| O(carboxyl) | Data not available | Data not available | Data not available |
| O(sulfamoyl) | Data not available | Data not available | Data not available |
| N(sulfamoyl) | Data not available | Data not available | Data not available |
| Cl | Data not available | Data not available | Data not available |
Advanced Analytical Methodologies for Chemical Assessment
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatographic methods are fundamental to separating 3-Chloro-4-methyl-5-sulfamoylbenzoic acid from related substances, including starting materials, intermediates, and by-products.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of this compound. amazonaws.com The development of a robust HPLC method involves a systematic approach to optimize separation and detection. amazonaws.com
Method Development: A typical approach involves reversed-phase chromatography, which is well-suited for separating polar to moderately non-polar compounds. amazonaws.com Key parameters that are optimized during method development include:
Stationary Phase: C18 columns are commonly employed due to their hydrophobicity, which allows for good retention and separation of benzoic acid derivatives. amazonaws.comchromatographyonline.com
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or dilute acid like trifluoroacetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often used. chromatographyonline.comekb.eg The gradient allows for the elution of compounds with a wide range of polarities.
Detection: UV detection is standard, with the wavelength selected based on the chromophoric properties of this compound and its potential impurities. chromatographyonline.com
Validation: Once a suitable method is developed, it must be validated according to guidelines from the International Council for Harmonisation (ICH) to ensure its reliability. ekb.egmdpi.com Validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
A study on a similar compound, 2,4,6-Trifluorobenzoic acid, demonstrated a validated RP-HPLC method capable of separating the main component from its process-related impurities. ekb.eg This highlights the effectiveness of HPLC in controlling the quality of key pharmaceutical intermediates. ekb.eg
While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC can be employed for the analysis of its more volatile derivatives. For instance, esterification of the carboxylic acid group can produce a derivative suitable for GC analysis. This technique can be particularly useful for assessing the purity of intermediates used in the synthesis of the final compound. For example, GC has been used to confirm the high purity (99.8%) of ester derivatives of a related compound, 3-chloro-4-methylbenzoic acid, after vacuum distillation.
For the analysis of complex mixtures and the definitive identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are indispensable. mdpi.com
LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. lcms.cz This allows for the determination of the molecular weight of co-eluting peaks and provides structural information about the impurities. LC-MS/MS further enhances this by allowing for the fragmentation of selected ions, providing detailed structural insights that are crucial for impurity identification. ub.edu These techniques are vital for understanding the impurity profile of this compound and for developing strategies to control impurities during the manufacturing process.
Purity Determination and Impurity Profiling in Synthetic Products
The purity of this compound is a critical quality attribute, particularly when it is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Impurities can arise from various sources, including the starting materials, side reactions during synthesis, and degradation of the final product.
A comprehensive impurity profile is essential for ensuring the quality and safety of the final drug product. For example, in the synthesis of Furosemide (B1674285), a related sulfamoylbenzoic acid derivative, a number of potential impurities are monitored and controlled. googleapis.compharmaffiliates.com The presence of these impurities can impact the efficacy and safety of the final drug product.
The development of a robust analytical method, such as a stability-indicating HPLC method, is crucial for separating and quantifying these impurities. chemmethod.com Such a method was developed for Telmisartan, demonstrating the ability to separate process-related and degradation impurities. chemmethod.com
Spectrophotometric and Electrochemical Methods of Quantification
While chromatographic methods are the gold standard for purity and impurity analysis, spectrophotometric and electrochemical methods can offer rapid and cost-effective alternatives for the quantification of this compound in certain applications.
Spectrophotometric Methods: UV-Vis spectrophotometry can be used for the quantitative determination of this compound, provided that there are no interfering substances that absorb at the same wavelength. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Electrochemical Methods: Electrochemical methods, such as voltammetry or potentiometry, could potentially be developed for the quantification of this compound. These methods are based on the electrochemical properties of the analyte, such as its ability to be oxidized or reduced at an electrode surface.
Analytical Validation Strategies for Chemical Processes
The validation process should be conducted in accordance with ICH guidelines and should encompass all the analytical methods used for in-process control and final product release. nih.gov This includes methods for the analysis of starting materials, intermediates, and the final product.
A well-defined analytical validation strategy provides confidence in the quality of the product and is a regulatory requirement for the pharmaceutical industry.
Environmental Chemistry and Degradation Pathways
Photodegradation Studies and Identification of Transformation Products
Photodegradation is a significant abiotic process that can lead to the transformation of sulfonamide compounds in sunlit aquatic environments. The rate and extent of this process are dependent on factors such as light intensity, wavelength, and the presence of photosensitizing agents in the water. While direct photolysis studies on 3-Chloro-4-methyl-5-sulfamoylbenzoic acid are not extensively documented, the photodegradation of structurally similar compounds, such as the diuretic furosemide (B1674285), provides insights into potential transformation pathways.
Research on related sulfonamides indicates that photodegradation often proceeds via several key reactions, including the cleavage of the sulfonamide bond (S-N), extrusion of sulfur dioxide (SO2), and hydroxylation of the aromatic ring. For instance, the phototransformation of furosemide can result in the formation of saluamine (4-chloro-5-sulfamoylanthranilic acid) and pyridinium (B92312) derivatives nih.gov. It is plausible that this compound undergoes analogous transformations. The presence of a chlorine substituent on the benzene (B151609) ring may also lead to dechlorination reactions under UV irradiation.
Potential Photodegradation Transformation Products of this compound
| Potential Transformation Product | Chemical Formula | Formation Pathway |
|---|---|---|
| 4-methyl-5-sulfamoylbenzoic acid | C8H9NO4S | Dechlorination |
| 3-Chloro-4-methyl-5-aminobenzoic acid | C8H8ClNO2 | SO2 extrusion from the sulfamoyl group |
| 3-Chloro-4-methyl-5-hydroxy-sulfamoylbenzoic acid | C8H8ClNO5S | Hydroxylation of the aromatic ring |
| 3-Chloro-4-methylbenzoic acid | C8H7ClO2 | Cleavage of the C-S bond |
Hydrolytic Stability and Degradation Kinetics
Hydrolysis is another critical abiotic degradation pathway that affects the persistence of organic compounds in aqueous environments. The stability of sulfonamides towards hydrolysis is highly dependent on the pH of the solution. Generally, sulfonamides are relatively stable under neutral conditions but can undergo degradation in acidic or alkaline environments.
Studies on various sulfonamides have shown that acid-catalyzed hydrolysis can lead to the cleavage of the sulfonylurea bridge jlu.edu.cn. Conversely, base-catalyzed hydrolysis can also occur, although the rates may be slower compared to similar amide compounds. The presence of catalysts, such as metal oxides like ceria nanostructures, has been shown to facilitate the hydrolytic cleavage of sulfonamides even under ambient conditions, leading to the formation of products like sulfanilic acid and aniline (B41778) acs.org.
For this compound, the carboxylic acid and sulfonamide groups are the primary sites for potential hydrolytic attack. The degradation kinetics are expected to follow pseudo-first-order kinetics under constant pH conditions. The rate of hydrolysis will be influenced by temperature, with higher temperatures generally leading to faster degradation.
Expected Hydrolytic Stability of this compound at Different pH Levels
| pH Condition | Expected Stability | Potential Degradation Pathway |
|---|---|---|
| Acidic (pH < 4) | Low | Acid-catalyzed cleavage of the S-N or C-S bond |
| Neutral (pH 6-8) | High | Minimal hydrolysis expected |
| Alkaline (pH > 9) | Moderate | Base-catalyzed hydrolysis of the sulfonamide group |
Investigation of Biodegradation Mechanisms in Non-Biological Environmental Matrices
For sulfonamides, degradation in sediments can be influenced by both abiotic processes and the activity of facultative anaerobes nih.gov. The organic matter in sediment can act as a photosensitizer, potentially accelerating photodegradation. At the same time, microbial communities present in these matrices can contribute to the transformation of the compound. The degradation of sulfonamides in soil and water systems is influenced by a variety of factors, including the type and concentration of the sulfonamide, the properties of the soil or water, and the specific treatment processes involved researchgate.net.
Factors Influencing the Degradation of this compound in Environmental Matrices
| Factor | Influence on Degradation |
|---|---|
| Organic Matter Content | Can enhance photodegradation by acting as a photosensitizer; can also lead to increased sorption, reducing bioavailability for degradation. |
| Redox Potential | Affects the activity of microbial communities and the chemical stability of the compound. Anaerobic conditions may favor different degradation pathways compared to aerobic conditions. |
| Presence of Photosensitizers | Inorganic and organic photosensitizers can accelerate photodegradation rates in sunlit surface layers of soil and sediment. |
| Initial Concentration | High concentrations can potentially inhibit microbial activity, slowing down biodegradation rates nih.gov. |
Advanced Environmental Monitoring Techniques for Trace Analysis
The detection and quantification of trace levels of this compound in environmental matrices require highly sensitive and selective analytical methods. The current state-of-the-art technique for the analysis of sulfonamides and other pharmaceutical compounds in environmental samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) nih.govnih.gov.
This technique offers excellent sensitivity, allowing for detection at the nanogram-per-liter (ng/L) level, and high selectivity, which is crucial for analyzing complex matrices such as wastewater, surface water, and sediment extracts researchgate.net. Sample preparation is a critical step to remove interfering substances and pre-concentrate the analyte. Solid-phase extraction (SPE) is the most commonly used method for this purpose.
The LC-MS/MS method typically involves a reversed-phase chromatography separation followed by detection using an electrospray ionization (ESI) source and a triple quadrupole or ion trap mass analyzer. The selection of specific precursor and product ion transitions in multiple reaction monitoring (MRM) mode provides the necessary specificity for unambiguous identification and quantification.
Typical Parameters for LC-MS/MS Analysis of Sulfonamide Compounds
| Parameter | Typical Conditions |
|---|---|
| Chromatographic Column | Reversed-phase C18 or Biphenyl column phenomenex.com |
| Mobile Phase | A gradient of water and acetonitrile (B52724) or methanol (B129727), often with a formic acid modifier (e.g., 0.1%) phenomenex.com |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative or positive mode depending on the analyte's structure. |
| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) |
| Sample Preparation | Solid-Phase Extraction (SPE) for aqueous samples; Pressurized Liquid Extraction (PLE) for solid samples. |
Precursor Chemistry for Advanced Materials and Organic Synthesis
Role as a Synthetic Building Block for Complex Organic Molecules
3-Chloro-4-methyl-5-sulfamoylbenzoic acid serves as a crucial organic building block, which is a term for functionalized molecules used in the bottom-up assembly of more complex molecular structures. bldpharm.comsigmaaldrich.com These foundational components are essential in medicinal chemistry, organic chemistry, and material science for constructing everything from nanoparticles to metal-organic frameworks. sigmaaldrich.com The utility of this specific benzoic acid derivative is highlighted by its role as a key intermediate in the synthesis of various complex organic molecules. Its chemical structure, featuring a carboxylic acid, a sulfamoyl group, a chloro group, and a methyl group on a benzene (B151609) ring, provides multiple reactive sites for further chemical modification.
A primary application of this compound is in the pharmaceutical industry as a precursor for the synthesis of Torsemide (B1682434), a pyridine-3-sulfonylurea derivative known as a high-efficiency loop diuretic. researchgate.net Several patented processes for synthesizing Torsemide and its related substances explicitly mention or rely on intermediates derived from related structures. google.comgoogle.com The synthesis pathway often involves reacting a derivative of the building block, such as 4-(3-methylphenylamino)-3-pyridine-sulfonamide, with an isocyanate. google.comgoogle.com The availability and purity of these foundational building blocks are critical for ensuring the quality and yield of the final complex molecule. researchgate.net The general classification of this compound among organic building blocks is based on its functional groups, including chlorides, sulfamides, and carboxylic acids. bldpharm.com
| Feature | Description |
| Compound Name | This compound |
| CAS Number | 62971-72-6 |
| Molecular Formula | C₈H₈ClNO₄S |
| Key Functional Groups | Carboxylic Acid, Sulfamoyl, Chloro, Methyl |
| Primary Application | Intermediate in the synthesis of complex molecules |
| Notable Product | Torsemide |
Application in Functional Materials Development (e.g., Polymers, Coatings)
The unique electronic and structural properties of sulfamoylbenzoic acid derivatives make them valuable candidates for the development of advanced functional materials. A significant area of application is in the field of perovskite solar cells (PSCs), where precise control over the crystallization of perovskite thin films is necessary for achieving high efficiency and stability. acs.org
Research has demonstrated that derivatives of 4-chloro-3-sulfamoylbenzoic acid (CSBA) can be used as molecular additives to modulate the crystallization dynamics and passivate defects in perovskite films. acs.org By strategically introducing additional functional groups (such as -OH, -NH₂, and -Cl) to the CSBA framework, scientists can fine-tune the molecule's dipole moment and electronic configuration. These modifications enhance the chemical interaction with the perovskite precursors, such as undercoordinated Pb²⁺ ions. acs.org The additives help retard the crystallization process, which allows for the formation of larger grain sizes and films with lower defect densities, ultimately boosting the power conversion efficiency and reproducibility of the solar cells. acs.org The benzoid framework of these additives also provides hydrophobicity and thermal stability, which are desirable properties for durable functional materials. acs.org
While direct applications in traditional polymers or coatings are less documented, the principles of using such building blocks are well-established. For instance, multicomponent reactions like the Kabachnik–Fields reaction are employed to introduce specific functional groups into polymer structures to create materials with unique properties, such as metal chelating abilities or flame retardancy. mdpi.com The functional groups present in this compound could potentially be incorporated into polymer backbones or side chains to impart specific functionalities.
| Additive Type | Effect on Perovskite Film | Outcome |
| -OH substituted CSBA | Significantly retards crystallization | Larger grain size, low defect density |
| -NH₂ substituted CSBA | Modulates crystallization | Improved film quality |
| -Cl substituted CSBA | Modulates crystallization | Enhanced stability |
Co-crystallization and Salt Form Design for Material Science and Processing
Co-crystallization is a powerful technique in material science used to design multi-component crystalline solids with modified physicochemical properties, such as solubility, stability, and melting point. rsc.orgnih.gov This process involves combining two or more different molecules in a crystalline lattice through non-covalent interactions like hydrogen bonding. rsc.org The design of co-crystals is a rational process that often involves selecting a coformer molecule that can form robust intermolecular interactions with the target molecule. ijlpr.comscispace.com
In the context of material science, this compound and its derivatives are promising candidates for co-crystallization due to their hydrogen bonding capabilities, specifically through the carboxylic acid and sulfamoyl groups. These groups can act as hydrogen bond donors and acceptors, allowing them to form predictable supramolecular synthons with suitable coformers. nih.gov
The application of sulfamoylbenzoic acid derivatives as additives in perovskite solar cells is a practical example of controlling crystallization for materials processing. acs.org The additives interact with the perovskite precursors through coordination and hydrogen bonds, guiding the formation of a high-quality crystalline film. acs.org This modulation of crystallization is a core principle of co-crystal engineering. By forming temporary, solution-phase interactions, the additive acts as a "crystal engineering" agent to direct the assembly of the final material. Studies on related molecules, such as the co-crystallization of 4-methyl and 4-chlorobenzamide (B146232) with carboxylic acids, have shown how the interplay of chloro and methyl groups can influence the resulting crystal structures, providing insight into how these functional groups might behave in different co-crystal designs. rsc.org
| Co-crystallization Method | Description | Relevance |
| Solvent Evaporation | Dissolving components in a common solvent, followed by slow evaporation to form co-crystals. nih.gov | A common and reliable method for screening and producing co-crystals. |
| Grinding (Mechanochemistry) | Grinding components together, sometimes with a small amount of liquid (Liquid-Assisted Grinding). nih.gov | An environmentally friendly and efficient method for co-crystal formation. |
| Solution-Phase Additive | Introducing a coformer-like molecule to a solution to influence the crystallization of the primary material. acs.org | Demonstrated with CSBA derivatives in perovskite film formation. |
Potential in Corrosion Inhibition Studies and Mechanisms
Organic compounds, particularly those containing heteroatoms (like N, S, O) and aromatic rings, are often effective corrosion inhibitors for metals in acidic or saline environments. jmcs.org.mx The mechanism of inhibition typically involves the adsorption of the organic molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.net This adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both. jmcs.org.mx
While direct studies on this compound as a corrosion inhibitor are not widely published, the potential for such an application can be inferred from its molecular structure and studies on closely related compounds. The presence of oxygen, nitrogen, and sulfur atoms, along with the benzene ring, provides active centers for adsorption onto a metal surface.
For example, a study on Furosemide (B1674285) (4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid), which shares the chloro-sulfamoylbenzoic acid core, tested its ability to inhibit the corrosion of zinc metal in a 2 M HCl solution. researchgate.net The results indicated that the inhibition efficiency increased with the concentration of Furosemide, suggesting that the molecule effectively adsorbs onto the metal surface. researchgate.net Similarly, other studies on organic inhibitors have shown that such molecules can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions in the corrosion process. jmcs.org.mxfrontiersin.org Theoretical studies, such as those using Density Functional Theory (DFT), often complement experimental work to explain the interaction between the inhibitor molecule and the metal surface, further elucidating the inhibition mechanism. frontiersin.org Given these precedents, this compound is a plausible candidate for further investigation in the field of corrosion science.
| Feature of Inhibitor Molecule | Role in Corrosion Inhibition |
| Aromatic Ring | Provides π-electrons that can interact with vacant d-orbitals of the metal. |
| Heteroatoms (O, N, S) | Act as active centers for adsorption on the metal surface through lone pair electrons. |
| Functional Groups | Can form a stable, protective film on the metal surface. |
Molecular Recognition and Interfacial Chemistry
Ligand-Target Binding Studies in Isolated Molecular Systems
There is no specific information in the scientific literature regarding ligand-target binding studies of 3-Chloro-4-methyl-5-sulfamoylbenzoic acid in isolated molecular systems, such as enzyme active sites. Consequently, a discussion of the chemical mechanisms of its potential interactions is not possible based on current knowledge.
Structural Basis of Interactions via X-ray Crystallography of Molecular Complexes
A search for X-ray crystallography data for molecular complexes involving this compound did not yield any specific results. This indicates that the three-dimensional structure of this compound in complex with a biological target has not been publicly elucidated. Without such data, a detailed analysis of its binding mode, including specific bond distances and interacting residues, cannot be provided.
Mechanistic Insights into Binding Affinity and Selectivity
Due to the absence of experimental binding studies and structural data, there are no available mechanistic insights into the binding affinity and selectivity of this compound for any particular biological target.
Computational Modeling of Molecular Docking and Interaction Fingerprints
No computational studies, such as molecular docking simulations or the generation of interaction fingerprints for this compound, have been published. Such studies would be crucial for predicting its binding orientation within a target's active site and for identifying the key intermolecular interactions that contribute to its binding.
Design Principles for Selective Molecular Interactions in Chemical Systems
Without any foundational data on the binding behavior and structure-activity relationships of this compound, it is not feasible to discuss the specific design principles that would govern its selective molecular interactions.
Future Perspectives and Emerging Research Frontiers
Automation and High-Throughput Approaches in Synthesis and Characterization
The synthesis and characterization of complex organic molecules are traditionally labor-intensive and time-consuming. However, the integration of automation and high-throughput experimentation (HTE) is revolutionizing this landscape. Automated synthesis platforms can perform numerous reactions in parallel, allowing for the rapid exploration of reaction conditions and the generation of large compound libraries. This is particularly relevant for optimizing the synthesis of substituted benzoic acids, where various catalysts, solvents, and reaction temperatures can be screened simultaneously to identify the most efficient synthetic routes.
High-throughput characterization techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy coupled with automated sample handling, enable the rapid analysis of the products from these parallel syntheses. This synergy between automated synthesis and high-throughput characterization significantly accelerates the design-make-test-analyze cycle, a cornerstone of modern chemical research.
Table 1: Impact of Automation and High-Throughput Screening
| Feature | Traditional Approach | Automated/High-Throughput Approach |
|---|---|---|
| Synthesis Scale | Milligram to gram | Nanomole to milligram |
| Number of Reactions | One at a time | Hundreds to thousands in parallel |
| Time per Experiment | Hours to days | Minutes to hours |
| Data Generation | Low volume | High volume, suitable for machine learning |
| Resource Consumption | High | Low (solvents, reagents) |
Leveraging Artificial Intelligence and Machine Learning for Chemical Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical discovery and design. These computational approaches can analyze vast datasets to identify patterns and predict the properties of new molecules, even before they are synthesized. For a compound like 3-Chloro-4-methyl-5-sulfamoylbenzoic acid, AI algorithms could predict its biological activity, solubility, and other key physicochemical properties based on its structure.
Machine learning models can be trained on existing chemical reaction data to predict the outcomes of new reactions, suggest optimal synthetic pathways, and even design novel molecules with desired characteristics. This data-driven approach has the potential to significantly reduce the trial-and-error inherent in traditional chemical research, making the discovery process more efficient and cost-effective.
Exploration of Novel Reactivity and Unconventional Transformations
The field of organic synthesis is continually evolving with the discovery of novel reactions and transformations. For a molecule with multiple functional groups like this compound, exploring new reactivity patterns could unlock innovative synthetic routes and lead to the creation of novel derivatives.
Research into areas such as C-H activation, photoredox catalysis, and enzymatic catalysis is providing chemists with new tools to modify complex molecules with high precision and selectivity. These unconventional transformations can offer more sustainable and efficient alternatives to traditional synthetic methods, often proceeding under milder conditions and with greater atom economy. The application of these novel methodologies could lead to the development of more streamlined and environmentally friendly syntheses for this class of compounds.
Integration of Multidisciplinary Approaches in Fundamental Chemical Research
The complexity of modern scientific challenges necessitates a move away from siloed research towards more integrated and multidisciplinary approaches. The study of compounds like this compound can benefit from collaborations between organic chemists, computational scientists, biologists, and materials scientists.
By combining experimental synthesis and characterization with computational modeling and biological screening, researchers can gain a more holistic understanding of a molecule's properties and potential applications. This integration of expertise from different fields is crucial for tackling complex problems and for translating fundamental chemical discoveries into real-world applications, from new pharmaceuticals to advanced materials. This collaborative spirit fosters innovation and is essential for the future of chemical research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-4-methyl-5-sulfamoylbenzoic acid, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves sulfonylation of a chlorinated benzoic acid precursor. For example, sulfamoyl chloride can be introduced to 3-chloro-4-methylbenzoic acid under controlled anhydrous conditions (e.g., DMF as a solvent, 0–5°C). Key parameters include maintaining pH < 7 to avoid hydrolysis of the sulfamoyl group and using stoichiometric excess (1.2–1.5 equiv) of sulfamoyl chloride to ensure complete substitution .
- Common Impurities :
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min; retention time ~8.2 min .
FT-IR : Key peaks include S=O stretching (1160–1180 cm⁻¹), N-H bending (1540 cm⁻¹), and C-Cl (690 cm⁻¹) .
NMR : NMR (DMSO-d6) shows singlet for methyl group (δ 2.3 ppm) and aromatic protons (δ 7.4–7.9 ppm) .
Q. What are the stability considerations for storage and handling?
- Store at 2–8°C in amber vials under nitrogen to prevent sulfamoyl group hydrolysis. Avoid exposure to moisture or strong bases, which degrade the compound into 3-chloro-4-methylbenzoic acid and sulfamic acid .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts like 3-sulfamoyl-4-chlorobenzoic acid?
- Methodological Answer :
- Catalysis : Use pyridine (0.5 equiv) to scavenge HCl and drive the reaction forward.
- Temperature Control : Gradual warming from 0°C to room temperature reduces side reactions.
- Post-Synthesis Purification : Employ preparative HPLC with a gradient elution (10–50% acetonitrile in 20 min) to separate sulfamoyl regioisomers .
- Yield Improvement Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| No catalyst | 62 | 85 |
| Pyridine (0.5 equiv) | 89 | 98 |
| DMF + 4Å molecular sieves | 93 | 99 |
Q. What advanced analytical techniques resolve structural ambiguities in derivatives?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₈H₇ClNO₄S requires [M+H]⁺ = 248.0032).
- X-ray Crystallography : Resolves regiochemical conflicts (e.g., sulfamoyl vs. methyl group orientation) .
- Reaxys Retrosynthesis Tools : Predict feasible routes for derivatives using AI models trained on Pistachio/Reaxys databases .
Q. How does the compound interact with biological targets, and what are the mechanistic implications?
- Mechanistic Insight : The sulfamoyl group acts as a hydrogen-bond donor to enzyme active sites (e.g., carbonic anhydrase inhibition). Chlorine enhances lipophilicity, improving membrane permeability.
- Case Study : In in vitro assays, IC₅₀ for carbonic anhydrase IX inhibition was 12 nM, compared to 45 nM for the des-chloro analog .
Method Development Questions
Q. What strategies validate sulfamoyl group retention during derivatization?
- Tandem LC-MS/MS : Monitor characteristic fragment ions (e.g., m/z 80 for SO₃⁻).
- Colorimetric Assay : Use ninhydrin to detect free amines, confirming sulfamoyl group integrity (no color change expected) .
Q. How to design stability-indicating methods for forced degradation studies?
- Stress Conditions :
| Condition | Degradation Products | Analytical Method |
|---|---|---|
| Acidic (1M HCl, 70°C) | 3-Chloro-4-methylbenzoic acid | HPLC (retention time 5.1 min) |
| Oxidative (H₂O₂, 24h) | Sulfoxide derivative (m/z +16) | HRMS/UV at 254 nm |
Data Contradictions and Resolution
Q. How to address conflicting reports on the compound’s solubility?
- Resolution : Solubility varies with pH. At pH 7.4 (PBS), solubility is 2.1 mg/mL, but drops to 0.3 mg/mL at pH 2.0 due to protonation of the sulfamoyl group. Use co-solvents like DMSO (≤5% v/v) for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
